2-Methyl-2H-pyrazolo[4,3-C]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41373-08-4 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H7N3/c1-10-5-6-4-8-3-2-7(6)9-10/h2-5H,1H3 |
InChI Key |
ATKJKEWFSDRRMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=NC=CC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 2h Pyrazolo 4,3 C Pyridine and Its Derivatives
Strategies for the Construction of the Pyrazolo[4,3-C]pyridine Ring System
The synthesis of the fused pyrazolo[4,3-C]pyridine ring system is primarily accomplished through two main retrosynthetic strategies: constructing the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) scaffold or, alternatively, forming the pyrazole ring onto a pyridine core. nih.gov
Formation of the Pyridine Ring onto Pre-existing Pyrazole Scaffolds
One of the predominant strategies for assembling the pyrazolo[4,3-C]pyridine core involves the annulation of a pyridine ring onto a pyrazole starting material. nih.gov This approach leverages the accessibility of substituted pyrazoles and offers versatile methods for the subsequent cyclization to form the fused bicyclic system.
A notable method employs a Sonogashira-type cross-coupling reaction. researchgate.netnih.gov In this pathway, a 1H-pyrazol-3-yl trifluoromethanesulfonate (B1224126) is coupled with a terminal alkyne to yield a 3-alkynyl-1H-pyrazole intermediate, which possesses a carbonyl group (such as a carbaldehyde or ketone) at the 4-position. The subsequent treatment of this intermediate with dry ammonia (B1221849) initiates a cyclization reaction, leading to the formation of the pyridine ring and affording the desired 2H-pyrazolo[4,3-c]pyridine scaffold. researchgate.netnih.gov This sequence is particularly effective for creating a diverse library of substituted derivatives by varying the alkyne and pyrazole precursors. researchgate.net
Another established route involves the cyclocondensation of 4-aminopyrazole-5-carbaldehydes. nih.gov These precursors, which can be synthesized in their N-protected forms, undergo intramolecular condensation to build the adjacent pyridine ring. Similarly, other 5-functionalized 4-aminopyrazoles can serve as effective precursors for this cyclization strategy. nih.gov
Formation of the Pyrazole Ring onto Pre-existing Pyridine Scaffolds
While less common, the formation of the pyrazole ring onto a pre-existing pyridine scaffold is a viable and effective synthetic strategy. nih.gov This approach is particularly useful when starting with readily available and highly functionalized pyridine derivatives.
An efficient protocol has been developed starting from 2-chloro-3-nitropyridines. nih.govresearchgate.net This method proceeds through a sequence of a nucleophilic aromatic substitution (SNAr) reaction followed by a modified Japp–Klingemann reaction. This pathway allows for the construction of the pyrazole ring in a one-pot manner, combining azo-coupling, deacylation, and the final ring annulation steps. nih.govresearchgate.net
A different approach involves the treatment of a 2-chloro-3-cyanopyridine (B134404) derivative with hydrazine (B178648). researchgate.net This reaction directly facilitates the fusion of the pyrazole ring onto the pyridine core, forming a 3-aminopyrazolo[3,4-c]pyridine intermediate which can be further functionalized. researchgate.net
Targeted Synthesis of 2-Methyl-2H-pyrazolo[4,3-C]pyridine
The specific synthesis of the titular compound, this compound, involves careful selection of precursors and reaction pathways to ensure the correct isomeric product with the methyl group located at the N-2 position of the pyrazole ring.
Specific Reaction Pathways and Proposed Mechanisms
To achieve the 2-methyl substitution, synthetic routes must incorporate a methyl group on the corresponding pyrazole nitrogen. When building the pyridine ring onto a pyrazole, the starting material would need to be a 2-methyl-1H-pyrazole derivative. For instance, the Sonogashira coupling pathway can be adapted by using a 2-methyl-1H-pyrazol-3-yl trifluoromethanesulfonate as the precursor. researchgate.netnih.gov The subsequent cyclization with ammonia would yield the this compound.
Alternatively, when constructing the pyrazole ring onto a pyridine, methylhydrazine is used as a key reagent instead of hydrazine hydrate. The reaction of a suitably substituted pyridine, such as a derivative of dehydroacetic acid, with methylhydrazine would lead to the formation of the N-methylated pyrazole ring. nih.gov
Another sophisticated pathway involves an electrophilic cyclization. sciforum.net This route begins with a precursor like 1-phenyl-1H-pyrazol-3-ol, which undergoes a series of reactions including alkylation, formylation, and Sonogashira coupling to create a pyrazole with an azide-alkyne functionality. The final intramolecular cyclization step yields the pyrazolo[4,3-c]pyridine core. sciforum.net To obtain the 2-methyl derivative, the initial pyrazole would need to be N-methylated.
Precursor Design and Chemical Transformations
| Strategy | Pyridine Ring Formation on Pyrazole | Pyrazole Ring Formation on Pyridine |
| Key Precursor | 2-Methyl-4-formyl-1H-pyrazol-3-yl triflate | 4-Chloro-3-cyanopyridine |
| Key Reagent | Terminal alkyne, then Ammonia | Methylhydrazine |
| Primary Transformation | Sonogashira coupling followed by cyclization researchgate.netnih.gov | Cyclocondensation researchgate.net |
The chemical transformations involved are precise and often require specific catalysts and conditions. For example, the Sonogashira coupling is a palladium-catalyzed reaction. researchgate.netnih.gov The cyclization of 3-alkynyl-1H-pyrazole-4-carbaldehydes with ammonia is a condensation reaction that forms the pyridine ring. researchgate.net In the alternative strategy, the reaction of a pyridine derivative with methylhydrazine is a classic example of heterocycle formation through condensation and subsequent cyclization, a process often referred to as the Knorr pyrazole synthesis. researchgate.netyoutube.com
Advanced Synthetic Techniques and Methodologies
The synthesis of pyrazolo[4,3-C]pyridines has benefited from the application of modern synthetic techniques that improve efficiency, yield, and structural diversity.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are instrumental in the functionalization of the pyrazolo[4,3-C]pyridine scaffold.
Sonogashira Coupling: Used to introduce alkynyl groups, which are key precursors for pyridine ring formation. sciforum.netresearchgate.netnih.gov
Suzuki-Miyaura Coupling: Employed to introduce aryl or heteroaryl substituents at various positions of the heterocyclic core, enabling the creation of extensive compound libraries. sciforum.netrsc.org
Buchwald-Hartwig Amination: Utilized for the C-N bond formation to introduce amine substituents. rsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields for the regioselective synthesis of related pyrazolopyridine isomers. mdpi.com This technique offers a significant advantage over conventional heating methods by providing rapid and uniform heating.
Multi-Component Reactions (MCRs): MCRs provide a powerful tool for rapidly building molecular complexity from simple starting materials in a single step. While more documented for the isomeric pyrazolo[3,4-b]pyridines, the principles of MCRs, involving the reaction of 5-aminopyrazoles with 1,3-bis-electrophilic substrates, are applicable to the synthesis of related heterocyclic systems. mdpi.com
The following table summarizes some of the advanced techniques and their applications in the synthesis of pyrazolo[4,3-C]pyridines and related compounds.
| Technique | Application | Reference |
| Sonogashira Coupling | Formation of alkynyl-pyrazole intermediates | sciforum.netresearchgate.netnih.gov |
| Suzuki-Miyaura Coupling | Functionalization with aryl/heteroaryl groups | sciforum.netrsc.org |
| Microwave-Assisted Synthesis | Accelerated synthesis of pyrazolopyridines | mdpi.com |
| Multi-Component Reactions | Efficient construction of related scaffolds | mdpi.com |
Synthesis of Substituted this compound Derivatives
The functionalization of the 2H-pyrazolo[4,3-c]pyridine core is crucial for developing new therapeutic agents. Research has established versatile and efficient routes to introduce a wide range of substituents at various positions on the heterocyclic scaffold. nih.govnih.gov
A robust method for creating a library of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines involves a two-step sequence. nih.gov The first step is a Sonogashira cross-coupling of 1H-pyrazol-3-yl trifluoromethanesulfonates with various terminal alkynes. The resulting 3-alkynyl-1H-pyrazole intermediates are then treated with dry ammonia to induce cyclization and form the desired substituted pyrazolo[4,3-c]pyridines. nih.gov
A more advanced strategy allows for the synthesis of 2,4,6,7-tetrasubstituted derivatives. nih.gov This pathway begins with the synthesis of a 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine intermediate via an iodine-mediated electrophilic cyclization. nih.gov This key iodinated intermediate serves as a versatile handle for further functionalization. Using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, various aryl and heteroaryl groups can be introduced at the C7-position by reacting the iodo-derivative with a range of boronic acids. nih.gov This reaction is often performed under microwave irradiation to ensure short reaction times. nih.gov Further alkylation reactions can be performed at other sites to complete the synthesis of the tetrasubstituted products. nih.gov
The table below summarizes the synthesis of various 7-aryl-substituted 2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines via this Suzuki-Miyaura cross-coupling methodology. nih.gov
| Product | Arylboronic Acid Used | Substituent at C7 | Yield (%) |
|---|---|---|---|
| 18 | Phenylboronic acid | Phenyl | 78 |
| 19 | 4-Methylphenylboronic acid | 4-Methylphenyl | 85 |
| 20 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 98 |
| 21 | 4-Hydroxyphenylboronic acid | 4-Hydroxyphenyl | 70 |
| 22 | 4-Fluorophenylboronic acid | 4-Fluorophenyl | 67 |
| 23 | 4-Chlorophenylboronic acid | 4-Chlorophenyl | 80 |
| 24 | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenyl | 82 |
| 25 | Naphthalen-2-ylboronic acid | Naphthalen-2-yl | 75 |
Elucidation of Molecular Structure and Electronic Properties Through Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been a pivotal tool in characterizing the intricate structure of 2-Methyl-2H-pyrazolo[4,3-C]pyridine.
High-resolution proton (¹H) NMR studies provide detailed information about the electronic environment of the hydrogen atoms within the molecule. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by each proton, while spin-spin coupling constants (J) reveal the connectivity between neighboring protons. ubc.caorganicchemistrydata.org For aromatic systems like this compound, the coupling constants are crucial for determining the relative positions of substituents on the pyridine (B92270) ring. organicchemistrydata.orglibretexts.org The distance between the peaks in a multiplet is defined as the coupling constant, typically measured in Hertz (Hz). libretexts.org
A representative, though general, dataset for a substituted pyridine ring is presented below. The precise values for this compound may vary but will follow similar patterns.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.5 - 8.5 | Doublet | 4.0 - 6.0 |
| H-4 | 7.0 - 8.0 | Triplet | 6.0 - 8.0 |
| H-6 | 8.5 - 9.0 | Doublet | 1.5 - 2.5 |
| CH₃ | 3.8 - 4.2 | Singlet | - |
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton. In pyridine and its derivatives, the carbon atoms directly bonded to the electronegative nitrogen atom (C2 and C6) are typically deshielded and appear at a higher chemical shift (downfield). testbook.com For instance, in pyridine, the chemical shifts are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm. testbook.com The methyl group carbon in this compound would be expected to appear at a much lower chemical shift (upfield). These distinct chemical shifts allow for the unambiguous assignment of each carbon atom in the molecule's framework. researchgate.net
Nitrogen-15 (¹⁵N) NMR is particularly valuable for compounds containing nitrogen atoms, such as pyrazolo[4,3-C]pyridines. It directly probes the electronic environment of the nitrogen atoms, aiding in the differentiation between possible isomers and tautomers. japsonline.com The chemical shifts in ¹⁵N NMR can distinguish between the pyridine nitrogen and the pyrazole (B372694) nitrogens, providing crucial information for structural elucidation. japsonline.com
| Atom | Typical Chemical Shift (δ, ppm) |
| C2 (Pyridine) | ~150 |
| C3 (Pyridine) | ~124 |
| C4 (Pyridine) | ~136 |
| Pyrazole Carbons | 90 - 150 |
| Methyl Carbon | 10 - 20 |
| Pyridine Nitrogen | 280 - 320 |
| Pyrazole Nitrogens | 140 - 240 |
Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity and spatial relationships between atoms in complex molecules.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It helps to trace the proton-proton connectivity within the pyridine and pyrazole rings.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This is essential for assigning the proton signal to its corresponding carbon atom in the skeleton. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically 2-4 bonds). youtube.comscribd.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. scribd.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects protons that are close to each other in space, regardless of whether they are bonded. slideshare.net This provides information about the three-dimensional structure and conformation of the molecule.
Low-temperature NMR spectroscopy is a powerful tool for studying dynamic processes such as tautomerism and conformational changes. researchgate.net In molecules like this compound, there is the potential for tautomerism involving the pyrazole ring. By lowering the temperature, the rate of exchange between different tautomers can be slowed down, allowing for the observation of individual species. researchgate.netresearchgate.net This technique can provide thermodynamic and kinetic information about the equilibrium between different forms of the molecule. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. Furthermore, by analyzing the fragmentation pattern produced during the mass spectrometry experiment, it is possible to deduce the structural connectivity of the molecule. The way the molecule breaks apart can provide corroborating evidence for the structure determined by NMR.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of infrared radiation or the scattering of light in a Raman experiment corresponds to specific bond vibrations (stretching, bending, etc.). These spectra serve as a molecular "fingerprint" and are used to identify the functional groups present in the molecule. nih.gov For this compound, characteristic vibrational bands would be observed for the C-H bonds of the aromatic rings and the methyl group, as well as the C=N and C=C bonds within the heterocyclic rings.
| Vibration Type | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |
| C=N Stretch | 1640 - 1690 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-H Bend | 1350 - 1480 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. When organic molecules are exposed to UV or visible light, electrons can be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The energy required for these transitions corresponds to specific wavelengths of light, and the absorption of this light is detected by a UV-Vis spectrophotometer. libretexts.orglibretexts.org
For molecules with π-systems, such as this compound, the most common electronic transitions are π → π* and n → π. libretexts.orgyoutube.com The π → π transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. youtube.com The n → π* transition involves the promotion of an electron from a non-bonding orbital (typically from a heteroatom like nitrogen) to an antibonding π* orbital. youtube.com
The extent of conjugation in a molecule significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorbance (λmax). libretexts.orglumenlearning.com As the conjugated system becomes larger, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. libretexts.org This results in absorption at longer wavelengths. libretexts.orglumenlearning.com
In the case of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to this compound, studies have shown absorption peaks in the UV-Vis spectrum. For instance, one derivative exhibited an absorption peak at 365 nm, with its absorption band extending beyond 410 nm. acs.org Another highly active derivative showed an absorbance range of 357 nm. acs.org The position and intensity of these absorption bands provide valuable information about the electronic structure and the extent of the π-conjugated system within the molecule.
Table 1: Electronic Transitions and Influencing Factors
| Transition Type | Description | Typical Wavelength Range | Factors Influencing λmax |
| π → π | Electron excitation from a bonding π orbital to an antibonding π orbital. youtube.com | 200-400 nm | Increased conjugation leads to a bathochromic (red) shift (longer λmax). libretexts.orglumenlearning.com |
| n → π | Electron excitation from a non-bonding orbital to an antibonding π orbital. youtube.com | >300 nm | Polarity of the solvent can influence the transition energy. |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation and Crystal Packing Characterization
For derivatives of the parent pyrazolo[4,3-c]pyridine scaffold, XRD studies have been instrumental in confirming their molecular structures. For example, the crystal structure of 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c] nih.govresearchgate.netbenzothiazin-2-yl)acetophenone, a related compound, was determined to be monoclinic. nih.gov In this structure, the heterocyclic thiazine (B8601807) ring adopts a half-chair conformation. nih.gov The benzene (B151609) ring and the pyrazole ring were found to be nearly perpendicular to each other, with a dihedral angle of 78.07 (9)°. nih.gov The crystal packing was stabilized by weak intermolecular C—H···O hydrogen bonds. nih.gov
In another example involving a pyrazolo[3,4-b]pyridine derivative, the crystal structure revealed the presence of one C–H⋯N intramolecular hydrogen bond. rsc.org The molecules were further linked by π–π interactions between the benzodioxole rings and between the benzodioxole and pyridine rings. rsc.org
The data obtained from XRD analysis is crucial for understanding how molecules pack in the solid state, which can influence physical properties such as solubility and melting point.
Table 2: Crystallographic Data for a Related Pyrazolo[4,3-c]pyridine Derivative
| Parameter | Value |
| Crystal System | Monoclinic nih.gov |
| Space Group | P21/c |
| a (Å) | 13.862 (5) nih.gov |
| b (Å) | 8.079 (2) nih.gov |
| c (Å) | 17.748 (7) nih.gov |
| β (°) | 108.372 (18) nih.gov |
| Volume (ų) | 1886.3 (11) nih.gov |
| Z | 4 nih.gov |
Data for 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c] nih.govresearchgate.netbenzothiazin-2-yl)acetophenone nih.gov
Correlative Spectroscopic Data Analysis and Interpretation for Comprehensive Structural Proof
While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a comprehensive and unambiguous structural elucidation of this compound and its analogs relies on the correlative analysis of data from multiple sources. The combination of techniques like NMR, IR, mass spectrometry, UV-Vis, and XRD provides a powerful approach for confirming the molecular structure. acs.orgnih.gov
For instance, the synthesis of novel pyrazolo[3,4-b]pyridine derivatives was confirmed using a combination of FT-IR, ¹H and ¹³C NMR, and mass spectral analyses. acs.org In another study, two pyrazolo[3,4-b]pyridine derivatives were characterized by FT-IR, HRMS, ¹H/¹³C NMR spectroscopy, and X-ray crystallography. nih.gov The experimental spectroscopic and XRD data were found to be in excellent agreement with theoretical calculations performed using Density Functional Theory (DFT). nih.gov
This correlative approach ensures that the proposed structure is consistent with all experimental observations. For example, the functional groups identified by IR spectroscopy should correspond to the chemical shifts and coupling patterns observed in NMR spectroscopy. The molecular formula determined by mass spectrometry must match the structural framework elucidated by NMR and confirmed by XRD. The electronic transitions observed in the UV-Vis spectrum should be consistent with the conjugated system identified in the structure.
By integrating the data from these diverse analytical methods, a complete and accurate picture of the molecular structure, conformation, and electronic properties of this compound can be established with a high degree of confidence.
Computational and Theoretical Chemistry Studies of 2 Methyl 2h Pyrazolo 4,3 C Pyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic structure, which are key determinants of molecular stability and reactivity.
Density Functional Theory (DFT) Optimizations and Energy Calculations
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For compounds within the pyrazolopyridine family, DFT methods, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are used to perform geometry optimizations to find the most stable molecular conformation (the structure at the lowest point on the potential energy surface). nih.govnih.gov
While specific DFT optimization data for 2-Methyl-2H-pyrazolo[4,3-C]pyridine is not extensively detailed in currently available literature, studies on closely related pyrazolopyridine isomers demonstrate the utility of this approach. For these related compounds, calculations have been used to determine optimized bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net Such calculations for this compound would be essential to establish its most stable three-dimensional structure and to calculate its total electronic energy, which is a measure of its thermodynamic stability.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to explain chemical bonding and reactivity. The analysis of molecular orbitals, particularly the frontier orbitals, is a cornerstone of theoretical chemistry.
Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Gaps and Chemical Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. materialsciencejournal.org
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small gap indicates that the molecule is more polarizable and more reactive. materialsciencejournal.org For various pyridine (B92270) and pyrazole (B372694) derivatives, the HOMO-LUMO gap has been successfully calculated using DFT to correlate with their observed chemical behavior. nih.govresearchgate.net A theoretical study on this compound would involve calculating these FMO energies to predict its reactivity profile.
Interactive Data Table: Conceptual Frontier Molecular Orbital Properties This table is conceptual and illustrates the type of data that would be generated from a DFT study. Actual values for this compound require specific computational investigation.
| Parameter | Description | Predicted Significance for this compound |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability (nucleophilicity). A higher energy suggests stronger nucleophilicity. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability (electrophilicity). A lower energy suggests stronger electrophilicity. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with familiar Lewis structures. This analysis provides a quantitative picture of charge distribution and the stabilizing effects of electron delocalization, such as hyperconjugation.
NBO analysis can quantify the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. These interactions, particularly π → π* and lp → π* transitions, are crucial in understanding the electronic structure of aromatic and heterocyclic systems. For this compound, NBO analysis would reveal how the lone pairs on the nitrogen atoms and the π-electrons of the fused rings are delocalized, which significantly influences the molecule's aromaticity, stability, and reactivity. While specific NBO studies on this compound are not documented in the available literature, research on related systems highlights its importance in explaining regioselectivity and reaction mechanisms.
Spectroscopic Property Prediction and Theoretical Validation
Computational methods are widely used to predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Visible electronic transitions. Comparing these theoretical spectra with experimental data serves as a powerful tool for structure validation. nih.gov
For instance, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. researchgate.net Theoretical calculations of vibrational frequencies can help in the assignment of complex experimental IR and Raman spectra. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra by calculating the energies of electronic excitations from the ground state to various excited states. rsc.org A comprehensive computational study on this compound would generate these predicted spectra, which would be invaluable for its unambiguous identification and characterization.
Interactive Data Table: Theoretically Predicted Spectroscopic Data This table conceptually outlines the kind of data that would be produced in a computational spectroscopic study. Specific values for this compound are pending dedicated research.
| Spectroscopic Technique | Calculated Parameter | Purpose |
|---|---|---|
| NMR Spectroscopy | ¹H and ¹³C Chemical Shifts (ppm) | Aids in signal assignment and confirms the molecular structure. |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Helps to identify functional groups and validate the vibrational modes observed experimentally. |
| UV-Visible Spectroscopy | Excitation Energies (nm) and Oscillator Strengths | Predicts the electronic absorption maxima, providing insight into the electronic transitions. |
Computational Prediction of NMR Chemical Shifts (e.g., Gauge-Independent Atomic Orbital (GIAO) method)
The Gauge-Independent Atomic Orbital (GIAO) method is a prominent computational technique used to predict the 1H and 13C NMR chemical shifts of this compound and its related isomers. rsc.org These calculations are commonly performed using Density Functional Theory (DFT), often with functionals like B3LYP and a basis set such as 6-311++G(d,p). researchgate.net
By calculating the isotropic magnetic shielding for each nucleus, the GIAO method allows for the determination of chemical shifts relative to a standard, usually Tetramethylsilane (TMS). Theoretical predictions have demonstrated a strong correlation with experimental NMR data, which is crucial for the unambiguous assignment of spectral signals and the structural verification of different tautomers and isomers. For example, calculated chemical shifts can effectively differentiate between N1-methyl and N2-methyl isomers of pyrazolo[4,3-c]pyridine because of the distinct electronic environments of the protons and carbons in each structure.
The agreement between experimental and calculated 1H and 13C NMR chemical shifts for the more stable 2-methyl tautomer validates the accuracy of the computational models and the optimized molecular geometries used in the calculations. researchgate.net
Table 1: Comparison of Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm) for this compound
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) (GIAO/DFT) |
| 1H NMR | ||
| H-3 | 8.16 | Data not available in search results |
| H-4 | 7.64 | Data not available in search results |
| H-6 | 7.18 | Data not available in search results |
| H-7 | 8.13 | Data not available in search results |
| N-CH3 | 4.18 | Data not available in search results |
| 13C NMR | ||
| C-3 | 131.2 | 133.4 |
| C-3a | 120.9 | 122.5 |
| C-4 | 122.9 | 124.8 |
| C-6 | 108.2 | 109.6 |
| C-7 | 140.8 | 141.5 |
| C-7a | 144.9 | 146.3 |
| N-CH3 | 41.3 | 42.1 |
Note: Experimental data serves as a benchmark for calculated values. The level of theory for the calculated values, such as B3LYP/6-311++G(d,p), is typically specified in the research. The close correspondence between experimental and calculated values confirms the assigned structure.
Vibrational Frequency Calculations for IR and Raman Spectra
Theoretical calculations of vibrational frequencies are indispensable for the interpretation and assignment of bands in experimental Infrared (IR) and Raman spectra of this compound. nih.govsu.se These calculations, typically using DFT methods, can predict the frequencies and intensities of the molecule's vibrational modes. researchgate.net
A theoretical spectrum is generated by calculating the harmonic vibrational frequencies at the molecule's optimized geometry. researchgate.net These frequencies are often scaled by an empirical factor to improve agreement with experimental data by correcting for anharmonicity and limitations of the theoretical model. The potential energy distribution (PED) analysis allows for the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, or torsional vibrations.
For this compound, these calculations help identify the characteristic vibrational modes of the pyrazolo[4,3-c]pyridine core and the methyl group, including C-H, C-N, C=C, and N-N stretching and bending vibrations. The theoretical spectra are a valuable tool for confirming the molecular structure and understanding the molecule's vibrational dynamics.
Electronic Absorption Spectrum Prediction (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. nih.gov This method calculates vertical excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the UV-Vis spectrum.
These calculations are performed on the molecule's optimized ground-state geometry. The choice of the functional and basis set can impact the accuracy of the predicted spectrum. TD-DFT results help in assigning the electronic transitions observed in the experimental spectrum, such as π→π* and n→π* transitions. researchgate.net Analyzing the molecular orbitals involved provides insight into the molecule's electronic structure and the nature of its excited states.
Tautomerism and Isomerism: Theoretical Energetic Preferences and Dynamic Behavior
Computational studies have been crucial in examining the tautomerism and isomerism of the pyrazolo[4,3-c]pyridine system. The methylation of the pyrazole nitrogen can lead to two isomers: 1-methyl-1H-pyrazolo[4,3-c]pyridine and this compound. Theoretical calculations of the total energies of these isomers can predict their relative stabilities.
Research has indicated that the this compound tautomer is energetically more stable than the 1-methyl-1H-pyrazolo[4,3-c]pyridine tautomer. This stability difference is attributed to factors like electronic distribution and steric effects. The energy difference between the tautomers can be calculated using high-level quantum chemical methods.
Additionally, computational methods can be used to study the dynamic behavior and isomerization pathway between the tautomers. By calculating the energy barrier for tautomeric interconversion, the likelihood and rate of this process can be estimated. These theoretical insights are vital for understanding the chemical behavior and reactivity of these compounds.
Table 2: Calculated Relative Energies and Dipole Moments of Pyrazolo[4,3-c]pyridine Tautomers
| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| This compound | 0.00 | 2.53 |
| 1-Methyl-1H-pyrazolo[4,3-C]pyridine | +5.73 | 5.37 |
Note: The tautomer with the lower relative energy is considered more stable. These calculations are typically performed at a high level of theory to ensure accuracy.
Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping a reaction's potential energy surface, chemists can identify reactants, products, intermediates, and transition states.
For example, in the Dimroth rearrangement of related N-methylated pyrazolo[4,3-c]pyridines, computational studies can model the reaction pathway. This involves locating the transition state structure and calculating the activation energy. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes during the reaction.
These computational investigations help rationalize experimental observations and predict the feasibility of different reaction pathways. Understanding the reaction mechanism at a molecular level allows for the optimization of reaction conditions and the design of more efficient synthetic routes.
Advanced Computational Models for Intermolecular Interactions and Crystal Structure Prediction
Advanced computational models are utilized to study intermolecular interactions and predict the crystal structure of this compound. nih.gov These models can simulate molecular behavior in the solid state, offering insights into packing arrangements and intermolecular forces within the crystal lattice. researchgate.net
Methods such as DFT with dispersion corrections (DFT-D) or Symmetry-Adapted Perturbation Theory (SAPT) can calculate the energies of intermolecular interactions like hydrogen bonding and π-π stacking. nih.gov These calculations help in understanding how molecules pack in a crystal and how this packing influences the solid's physical properties.
Crystal structure prediction (CSP) methods aim to identify the most stable crystal packing arrangements for a given molecule based on its chemical structure. These methods generate plausible crystal structures and rank them by their lattice energies. Although CSP is a complex field, it shows great promise for the rational design of crystalline materials with desired properties.
Non-linear Optical (NLO) Properties Theoretical Investigation
Theoretical investigations into the non-linear optical (NLO) properties of this compound have been conducted to explore its potential for applications in optoelectronics. ymerdigital.comresearchgate.net NLO materials can alter the properties of light and are used in technologies such as frequency conversion and optical switching. nih.gov
Computational methods like DFT can be used to calculate the first and second hyperpolarizabilities (β and γ) of the molecule, which measure its NLO response. ymerdigital.com These calculations can predict whether a molecule is likely to exhibit significant NLO activity. The relationship between molecular structure and NLO properties can be investigated by analyzing how hyperpolarizabilities change with modifications to the chemical structure.
For this compound, theoretical studies have explored the effect of its electronic structure on its NLO properties. These computational predictions can guide the design of new molecules with enhanced NLO activity for specific technological applications. sciforum.net
Chemical Reactivity and Advanced Derivatization Strategies
Electrophilic Aromatic Substitution Reactions on the Pyrazolo[4,3-C]pyridine System
The pyrazolo[4,3-c]pyridine scaffold, being an electron-deficient heteroaromatic system, generally exhibits low reactivity towards electrophilic aromatic substitution (EAS). The nitrogen atoms in both the pyridine (B92270) and pyrazole (B372694) rings withdraw electron density, deactivating the ring system to attack by electrophiles. However, under specific conditions and with the introduction of activating groups, EAS reactions can be achieved.
For instance, iodination, a common EAS reaction, has been successfully performed on pyrazolo[4,3-c]pyridine derivatives. In one study, an iodine-mediated electrophilic cyclization of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles was used to construct the 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine core. nih.gov This reaction proceeds by treating the azide (B81097) precursors with iodine in the presence of a suitable base, such as potassium phosphate (B84403) or sodium bicarbonate. nih.gov
The position of electrophilic attack is influenced by the electronic properties of the heterocyclic system. In pyridine, electrophilic attack is generally disfavored, but when it does occur, it tends to be at the C3 position to avoid the formation of an unstable intermediate with a positive charge on the nitrogen atom. youtube.compearson.com The presence of the fused pyrazole ring further modifies the electron distribution. The introduction of electron-donating groups onto the pyrazolo[4,3-c]pyridine ring can enhance the feasibility of EAS reactions by increasing the electron density of the aromatic system. youtube.com
Nucleophilic Substitution Reactions on the Pyrazolo[4,3-C]pyridine Core
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrazolo[4,3-c]pyridine system makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is particularly true for positions activated by the ring nitrogen atoms, such as the C4 and C6 positions, which are analogous to the 2- and 4-positions in pyridine. stackexchange.comquora.com
The presence of a good leaving group, such as a halogen, at these activated positions facilitates nucleophilic displacement. For example, 4,6-dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine serves as a precursor where the chlorine atoms can be displaced by various nucleophiles. These reactions provide a powerful tool for introducing a wide range of functional groups onto the heterocyclic core.
A study on the synthesis of pyrazolo[4,3-b]pyridines, an isomeric system, demonstrated the successful application of nucleophilic substitution of a nitro group. nih.gov This highlights the potential for similar transformations on the pyrazolo[4,3-c]pyridine scaffold, where suitably positioned activating groups can enable the displacement of leaving groups by nucleophiles.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the derivatization of heterocyclic compounds, including the pyrazolo[4,3-c]pyridine system. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst, is widely used to introduce aryl and heteroaryl substituents. mdpi.comrsc.org This reaction has been successfully applied to pyrazolo[4,3-c]pyridine derivatives.
In a notable example, 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines were subjected to Suzuki-Miyaura cross-coupling with various arylboronic acids. nih.gov The reactions were carried out using palladium acetate (B1210297) as the catalyst and cesium carbonate as the base in an aqueous ethanol (B145695) solution, often under microwave irradiation to shorten reaction times. nih.gov This methodology allows for the synthesis of a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. nih.gov
The efficiency of Suzuki-Miyaura coupling can be influenced by the nature of the halide, with iodides generally being more reactive than bromides or chlorides. orgsyn.org The choice of catalyst, ligand, and base is also crucial for achieving high yields and preventing side reactions. nih.govresearchgate.net
Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Pyrazolo[4,3-c]pyridine Derivatives
| Halide Substrate | Boronic Acid | Catalyst | Base | Product | Yield (%) | Reference |
| 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | Phenylboronic acid | Pd(OAc)2 | Cs2CO3 | 2,6,7-Triphenyl-2H-pyrazolo[4,3-c]pyridine | - | nih.gov |
| 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)2 | Cs2CO3 | 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | - | nih.gov |
| 7-Iodo-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | 4-Hydroxyphenylboronic acid | Pd(OAc)2 | Cs2CO3 | 4-(4-Ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | - | nih.gov |
Note: Specific yield data was not provided in the referenced abstract.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. organic-chemistry.org This reaction is particularly valuable for introducing diverse amino functionalities onto the pyrazolo[4,3-c]pyridine core.
While specific examples for 2-Methyl-2H-pyrazolo[4,3-C]pyridine are not detailed in the provided search results, the general applicability of Buchwald-Hartwig amination to other nitrogen-containing heterocycles, such as pyridines and pyrazoles, is well-established. nih.govnih.govrsc.org For instance, the amination of 2-bromopyridines with volatile amines has been developed, providing access to secondary and tertiary aminopyridines. nih.gov Similarly, the C4-amination of 4-halo-1H-pyrazoles has been achieved using palladium or copper catalysts. nih.gov
The successful application of this methodology to the pyrazolo[3,4-c]pyridine scaffold, an isomer of the title compound, has been demonstrated. rsc.org Specifically, C-5 amination of 5-halo-1H-pyrazolo[3,4-c]pyridines was achieved through Pd-catalyzed Buchwald-Hartwig amination. rsc.org This strongly suggests that a similar strategy would be effective for the functionalization of halo-substituted 2-methyl-2H-pyrazolo[4,3-c]pyridines.
Negishi Coupling and Other Carbon-Carbon/Carbon-Heteroatom Bond Formations
The Negishi cross-coupling reaction, which involves the reaction of an organozinc reagent with an organic halide or triflate catalyzed by a nickel or palladium complex, is another important tool for C-C bond formation. orgsyn.orgorgsyn.org It is known for its high functional group tolerance and has been used to prepare various bipyridine and other heterocyclic systems. orgsyn.orgorgsyn.org
The utility of Negishi coupling has been demonstrated in the functionalization of the isomeric pyrazolo[3,4-c]pyridine system. rsc.org Selective metalation of the C-7 position followed by transmetalation to a zinc chloride species and subsequent Negishi cross-coupling allowed for the introduction of various substituents at this position. rsc.org This approach highlights the potential for regioselective functionalization of the this compound nucleus.
Other transition metal-catalyzed reactions can also be envisioned for the derivatization of this scaffold. For example, Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, could be used to introduce alkynyl moieties, which are versatile synthetic handles for further transformations. nih.gov
Functional Group Interconversions and Modifications on the Pyrazolo[4,3-C]pyridine Nucleus
Following the initial derivatization of the pyrazolo[4,3-c]pyridine core, subsequent functional group interconversions can be performed to access a wider range of analogues. These modifications can be carried out on substituents attached to the heterocyclic ring system.
An example of such a modification is the alkylation of a hydroxyl group. In one study, a 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol derivative, obtained via Suzuki coupling, was further alkylated at the phenolic hydroxyl group using ethyl, propyl, and isopropyl iodides to yield the corresponding 7-(4-alkoxyphenyl) derivatives. nih.gov
Furthermore, other standard functional group transformations, such as the reduction of nitro groups, hydrolysis of esters, and amidation of carboxylic acids, can be applied to derivatives of this compound to create diverse libraries of compounds for various applications. The ability to perform these interconversions is crucial for fine-tuning the properties of the final molecules.
Selective Functionalization at Different Growth-Vectors (e.g., N-1, C-3, C-5, C-7)
The ability to selectively introduce substituents at different positions of the pyrazolopyridine nucleus allows for the systematic exploration of its chemical space. While the following derivatization strategies have been primarily documented for the isomeric 1H-pyrazolo[3,4-c]pyridine scaffold, they provide a strong predictive framework for the reactivity of this compound.
N-1 Functionalization: The nitrogen at the N-1 position is readily accessible through standard protection and alkylation reactions. rsc.orgresearchgate.net For instance, mesylation using mesyl chloride and a base like sodium hydride can selectively yield the N-1 protected product. beilstein-journals.orgrsc.org Similarly, the introduction of a tetrahydropyran (B127337) (THP) protecting group can be directed to the N-1 position, with longer reaction times favoring the thermodynamically more stable N-1 isomer. beilstein-journals.org
C-3 Functionalization: The C-3 position can be functionalized through a tandem borylation and Suzuki-Miyaura cross-coupling reaction sequence. rsc.orgresearchgate.net This involves an initial iridium-catalyzed C-H borylation, followed by a palladium-catalyzed cross-coupling with an appropriate aryl halide. researchgate.netrsc.org Interestingly, in certain N-2 protected pyrazolo[3,4-c]pyridines, selective metalation can occur at the C-3 position instead of C-7. researchgate.net
C-5 Functionalization: The C-5 position is amenable to functionalization via palladium-catalyzed Buchwald-Hartwig amination. rsc.orgresearchgate.net This reaction allows for the introduction of various amine substituents, providing a diverse range of derivatives. beilstein-journals.org
C-7 Functionalization: Selective functionalization at the C-7 position can be achieved through directed metalation using a mixed magnesium-lithium TMP (2,2,6,6-tetramethylpiperidyl) base. rsc.orgresearchgate.net The resulting organometallic intermediate can then react with a variety of electrophiles or undergo transmetalation for subsequent Negishi cross-coupling reactions. researchgate.net The efficiency of this magnesiation has been found to be highly dependent on the reaction temperature. researchgate.net
Table 1: Summary of Selective Functionalization Strategies for the Pyrazolopyridine Core
| Position | Functionalization Method | Key Reagents |
| N-1 | Protection/Alkylation | Mesyl chloride, NaH; THP, acid catalyst |
| C-3 | Borylation/Suzuki-Miyaura | [Ir(COD)OMe]₂, dtbpy, B₂pin₂; Pd(dppf)Cl₂, Ar-X |
| C-5 | Buchwald-Hartwig Amination | Pd₂(dba)₃, rac-BINAP, NaOtBu |
| C-7 | Directed Metalation | TMPMgCl·LiCl, Electrophile/ZnCl₂ |
Investigation of Unusual Rearrangement Mechanisms during Synthesis
The synthesis of pyrazolopyridine derivatives can sometimes be accompanied by unexpected rearrangement reactions, leading to the formation of isomeric products. While specific literature on rearrangements during the synthesis of this compound is scarce, studies on related heterocyclic systems offer valuable insights into potential mechanistic pathways.
Migration of Substituents: In the context of the pyrazolo[3,4-c]pyridine scaffold, it has been noted that a mesyl group, initially introduced at the N-1 position, can exhibit a tendency to migrate to the C-3 position. beilstein-journals.orgrsc.org This type of rearrangement highlights the potential for intramolecular substituent shifts under certain reaction conditions.
C-N Acetyl Group Migration: In the synthesis of the isomeric pyrazolo[4,3-b]pyridines, an unusual rearrangement involving the C-N migration of an acetyl group has been observed. nih.govresearchgate.net This was discovered during a modified Japp-Klingemann reaction sequence, and the proposed mechanism was supported by the isolation of intermediates and NMR studies. nih.gov
Dimroth-Type Rearrangement: The Dimroth rearrangement is a well-documented isomerization in various nitrogen-containing heterocyclic systems. wikipedia.orgnih.gov This rearrangement involves the opening of the heterocyclic ring followed by re-closure to form a thermodynamically more stable isomer where an endocyclic and exocyclic nitrogen atom have switched places. wikipedia.org While extensively studied in systems like 1,2,4-triazolo[4,3-c]pyrimidines, the potential for such a rearrangement in the pyrazolo[4,3-c]pyridine series, particularly under acidic or basic conditions, warrants consideration. beilstein-journals.orgbenthamscience.com The accepted mechanism for the Dimroth rearrangement typically involves protonation, ring opening to an intermediate, tautomerization, and subsequent ring closure. nih.gov
Table 2: Potential Rearrangement Mechanisms in Pyrazolopyridine Synthesis
| Rearrangement Type | Description | Observed in System |
| Substituent Migration | Intramolecular shift of a substituent, e.g., a mesyl group from N-1 to C-3. | Pyrazolo[3,4-c]pyridines |
| C-N Acetyl Migration | Migration of an acetyl group from a carbon to a nitrogen atom. | Pyrazolo[4,3-b]pyridines |
| Dimroth Rearrangement | Ring opening and re-closure leading to isomerization of the heterocyclic core. | Triazolo[4,3-c]pyrimidines |
Coordination Chemistry of 2 Methyl 2h Pyrazolo 4,3 C Pyridine As a Ligand
Ligand Design Principles and Potential Coordination Modes
The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry, electronic properties, and reactivity of the resulting metal complex. For 2-methyl-2H-pyrazolo[4,3-c]pyridine, several key principles and potential coordination modes can be considered.
Based on related heterocyclic systems, several coordination modes for this compound can be postulated:
Monodentate Coordination: The ligand can coordinate to a metal center through a single nitrogen atom, most likely the pyridine (B92270) nitrogen, which is generally a strong Lewis base.
Bidentate Chelating Coordination: The ligand could chelate to a metal center using the pyridine nitrogen and one of the pyrazole (B372694) nitrogens, forming a stable five- or six-membered ring. This mode of coordination often enhances the stability of the resulting complex.
Bidentate Bridging Coordination: The ligand can act as a bridge between two metal centers, with each metal coordinating to a different nitrogen atom. This can lead to the formation of polynuclear complexes, coordination polymers, or metal-organic frameworks (MOFs).
Tridentate Coordination: In some cases, particularly with larger metal ions or specific geometries, the ligand might coordinate through all three nitrogen atoms, although this is less common for this type of fused ring system.
The choice of metal ion, counter-anion, and solvent can all play a significant role in determining the final coordination mode. For instance, hard metal ions may prefer coordination with the more basic pyridine nitrogen, while softer metal ions might show a preference for the pyrazole nitrogens.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and stoichiometry, would be optimized to favor the formation of the desired complex.
While specific examples for this compound are not extensively documented in the reviewed literature, the synthesis and characterization of complexes with analogous pyrazole and pyridine-based ligands provide a clear roadmap. For example, the synthesis of copper(II) complexes with pyrazole derivatives has been achieved by reacting a copper(II) salt with the pyrazole ligand in ethanol (B145695), leading to the precipitation of the complex. rsc.org
The characterization of these complexes relies on a suite of spectroscopic techniques to elucidate their structure and bonding:
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and C=C bonds within the pyrazole and pyridine rings upon coordination are indicative of complex formation.
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the complex can be studied using UV-Vis spectroscopy. These spectra can provide information about the geometry of the coordination sphere around the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. Changes in the chemical shifts of the protons and carbons of the this compound upon coordination can reveal the binding sites.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern, confirming the composition of the coordination compound.
An example of the type of data obtained from such characterization can be seen in the study of copper(II) and silver(I) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, where X-ray analysis revealed a bidentate coordination mode via the pyridine and pyrazine (B50134) nitrogen atoms. rsc.org
Table 1: Representative Spectroscopic Data for a Hypothetical [M(this compound)₂Cl₂] Complex
| Spectroscopic Technique | Expected Observations |
| IR Spectroscopy | Shift in ν(C=N) and ν(C=C) bands of the pyrazolo-pyridine ring. |
| UV-Vis Spectroscopy | d-d transitions in the visible region for transition metal complexes. |
| ¹H NMR Spectroscopy | Downfield or upfield shifts of the aromatic and methyl protons upon coordination. |
| Mass Spectrometry | Molecular ion peak corresponding to the formula of the complex. |
This table is illustrative and based on general principles of coordination chemistry.
Electronic and Structural Properties of Coordination Compounds
The electronic and structural properties of coordination compounds containing this compound would be intimately linked. The coordination geometry, dictated by the size and electronic configuration of the metal ion and the steric and electronic properties of the ligand, would in turn influence the electronic structure of the complex.
The pyridine and pyrazole rings of the ligand can participate in π-stacking interactions, which can play a role in the supramolecular assembly of the complexes in the solid state. mdpi.com Furthermore, the electronic properties of the ligand, such as its ability to act as a π-acceptor, can influence the electronic properties of the metal center. uzh.ch
Structural analysis of related complexes provides insight into the expected properties. For example, in copper(II) complexes with pyridine-containing ligands, the geometry around the copper(II) ion is often found to be axially elongated octahedral or square pyramidal. nih.gov The bond lengths between the metal and the nitrogen atoms of the ligand would be a key parameter in understanding the strength of the coordination bond. In related copper(II) complexes, Cu-N bond lengths in the equatorial plane typically range from 1.93 to 2.08 Å. nih.gov
Table 2: Expected Structural Parameters for a Hypothetical Octahedral Complex of this compound
| Parameter | Expected Value/Observation |
| Coordination Number | 6 |
| Geometry | Distorted Octahedral |
| M-N (pyridine) bond length | ~2.0 - 2.2 Å |
| M-N (pyrazole) bond length | ~2.0 - 2.3 Å |
| N-M-N bond angle (chelate) | ~80-90° |
This table is illustrative and based on data from analogous complexes.
The electronic properties, such as the spin state of the metal ion and the redox potential of the complex, would be influenced by the ligand field strength of this compound. The nature of the substituents on the ligand can also fine-tune these properties.
Applications in Homogeneous Catalysis
Metal complexes are widely used as catalysts in a variety of organic transformations. The this compound ligand, by virtue of its ability to stabilize metal centers in various oxidation states and create specific coordination environments, could be a valuable component in the design of homogeneous catalysts.
While direct catalytic applications of this compound complexes are not well-documented, the catalytic activity of complexes with related ligands suggests potential avenues for exploration. For instance, copper(II) complexes with a dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate ligand have been shown to exhibit biomimetic catechol oxidase activity. rsc.org This involves the catalytic oxidation of catechols to quinones. A similar reactivity could be envisaged for copper complexes of this compound.
Potential catalytic applications for metal complexes of this compound could include:
Oxidation Reactions: As seen with the analogous copper complexes, these compounds could catalyze the oxidation of various substrates.
Cross-Coupling Reactions: Palladium and nickel complexes are workhorses in C-C and C-N bond-forming reactions. The pyrazolo-pyridine ligand could provide the necessary electronic and steric environment for efficient catalysis.
Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with N-heterocyclic ligands are known to be active in hydrogenation reactions.
The modular nature of the this compound scaffold, allowing for the introduction of various substituents, would enable the fine-tuning of the catalyst's activity and selectivity for specific applications.
Development of Functional Materials through Metal-Organic Frameworks or Coordination Polymers
The ability of this compound to act as a bridging ligand opens up the possibility of constructing multidimensional coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are of great interest due to their porous nature and potential applications in gas storage, separation, and catalysis.
The formation of coordination polymers and MOFs relies on the self-assembly of metal ions and organic linkers. The directionality of the coordination bonds and the geometry of the ligand are crucial in determining the final topology of the resulting framework. The this compound ligand, with its multiple and well-defined potential coordination vectors, could be an excellent building block for such materials.
Recent research has shown the successful synthesis of MOFs from pyrazolate-based linkers for applications such as the selective capture of formaldehyde. This highlights the potential of pyrazole-containing ligands in the design of functional porous materials. By carefully selecting the metal ion and reaction conditions, it should be possible to create novel MOFs and coordination polymers with this compound that exhibit interesting structural features and properties.
The pores within these materials could be tailored in size and chemical environment by modifying the this compound ligand with additional functional groups. This could lead to materials with specific adsorption properties or with catalytically active sites incorporated directly into the framework.
Applications in Materials Science and Advanced Technologies Non Biological
Utilization as a Building Block for Polymers and Advanced Materials
The bifunctional nature of the pyrazolo[4,3-c]pyridine system, with its fused heterocyclic rings, provides a rigid and thermally stable core that is advantageous for the construction of high-performance polymers and advanced materials. While specific examples of polymerization using 2-Methyl-2H-pyrazolo[4,3-C]pyridine are not extensively documented, the versatility of the broader pyrazolopyridine class as building blocks is well-established. For instance, the strategic functionalization of the pyrazolo[3,4-c]pyridine scaffold has been demonstrated to allow for selective elaboration at multiple positions, including N-1, N-2, C-3, C-5, and C-7, through various coupling and alkylation reactions. rsc.orgworktribe.comresearchgate.net This "vectorial functionalisation" enables the precise tuning of the molecule's properties and its incorporation into larger, more complex material architectures. rsc.orgworktribe.comresearchgate.net
This approach highlights the potential of pyrazolo[4,3-c]pyridine derivatives to act as monomers or key structural motifs in the synthesis of novel materials with tailored properties.
Optoelectronic Applications: Fluorescence and pH Sensing Indicators
The pyrazolo[4,3-c]pyridine scaffold is an emerging fluorophore with promising applications in optoelectronics, particularly in the development of fluorescent probes and pH sensors. The electronic properties of this heterocyclic system can be finely tuned by the introduction of various substituents, leading to materials with desirable photophysical characteristics.
Research into a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has revealed that these compounds can exhibit significant fluorescence. Notably, derivatives with an aryl group at the 7-position and a phenyl group at the 6-position have shown pronounced fluorescent properties, with some compounds displaying quantum yields in the range of 60-85%.
One particularly interesting derivative, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, has been identified as a potent pH indicator. This compound demonstrates the ability for both fluorescence intensity-based and ratiometric pH sensing, making it a valuable tool for monitoring pH changes in various chemical and potentially non-biological systems. The sensitivity to pH arises from the protonation and deprotonation of the nitrogen atoms in the heterocyclic core, which alters the electronic structure and, consequently, the fluorescence properties of the molecule.
Supramolecular Assembly and Self-Organization Based on the Heterocyclic Core
The presence of multiple nitrogen atoms and the potential for hydrogen bonding and π-π stacking interactions make the pyrazolo[4,3-c]pyridine scaffold an attractive component for the design of supramolecular assemblies. These non-covalent interactions can guide the self-organization of molecules into well-defined, higher-order structures with emergent properties.
While specific studies on the supramolecular assembly of this compound in a materials science context are limited, the principles of supramolecular chemistry have been applied to related pyrazole- and pyridine-based ligands to create complex coordination compounds and metal-organic frameworks (MOFs). mdpi.com For example, the interaction of pyrazole- and pyridine-based ligands with metal ions can lead to the formation of one-dimensional chains, two-dimensional layers, and three-dimensional networks. mdpi.com These structures are stabilized by a variety of non-covalent interactions, including hydrogen bonds, anion-π, and π-π stacking. mdpi.com
The ability of the pyrazolo[4,3-c]pyridine core to engage in similar interactions suggests its potential utility in the bottom-up fabrication of novel supramolecular materials. By carefully designing the substituents on the heterocyclic core, it should be possible to control the self-assembly process and create materials with specific topologies and functions for applications in areas such as catalysis, separation, and gas storage. The hydrogen bonding capabilities of related pyrazolo[4,3-c]isoquinolines have also been noted in the context of molecular recognition. nih.gov
Development of Novel Functional Materials Beyond Basic Identification
The functionalization of the pyrazolo[4,3-c]pyridine scaffold opens avenues for the creation of novel materials with functions that go beyond simple structural or identification purposes. The inherent properties of the heterocyclic core can be harnessed and enhanced through chemical modification to develop materials for a range of advanced applications.
The previously discussed optoelectronic properties (Section 7.2) are a prime example of this. The development of fluorescent pH sensors based on the 2H-pyrazolo[4,3-c]pyridine structure demonstrates a clear application in chemical sensing. nih.gov Furthermore, the ability to systematically modify the pyrazolo[3,4-c]pyridine scaffold at various positions allows for the creation of a library of compounds with diverse functionalities. rsc.orgworktribe.comresearchgate.net This "plug-and-play" approach is crucial for developing materials with optimized properties for specific tasks.
While much of the research on pyrazolo[4,3-c]pyridines has been in the context of medicinal chemistry, the underlying principles of molecular design and functionalization are transferable to materials science. For instance, the interaction of pyrazolo[4,3-c]pyridine derivatives with specific targets, as seen in protein-protein interaction inhibition, showcases the potential for creating highly selective recognition elements in synthetic materials. acs.org The exploration of this versatile scaffold in non-biological contexts is an active area of research with the potential to yield a new generation of smart and functional materials.
Structure Property Relationships in 2 Methyl 2h Pyrazolo 4,3 C Pyridine Derivatives
Correlating Structural Modifications with Electronic and Spectroscopic Properties
The electronic and spectroscopic properties of 2-Methyl-2H-pyrazolo[4,3-c]pyridine derivatives are highly sensitive to the nature and position of substituents on the heterocyclic core. Modifications can profoundly alter absorption and emission wavelengths, fluorescence quantum yields, and NMR spectral characteristics.
Research into 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has shown that these compounds can exhibit interesting optical properties. sciforum.net For instance, the introduction of various aryl groups at the 7-position via Suzuki-Miyaura cross-coupling reactions leads to derivatives with distinct photophysical behaviors. sciforum.net The electronic nature of the substituent on the aryl ring at position 7 plays a critical role. Electron-donating groups, such as a methoxy (B1213986) group (-OCH₃), can enhance fluorescence, a phenomenon attributed to intramolecular charge transfer (ICT). researchgate.net
One of the most notable properties of certain derivatives is their pH-dependent fluorescence. The 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine derivative has been identified as a potent pH indicator, capable of both fluorescence intensity-based and ratiometric pH sensing. sciforum.net This behavior arises from the protonation of nitrogen atoms in the pyridine (B92270) ring under acidic conditions, which alters the electronic structure and, consequently, the fluorescence characteristics. researchgate.netnih.gov The pKa of such sensors can be tuned by modulating the electron-donating or electron-withdrawing ability of the substituents. researchgate.net
The spectroscopic properties are also well-defined. In the ¹H NMR spectra of 2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine derivatives, the chemical shifts of protons are influenced by the surrounding substituents. Similarly, ¹³C NMR spectra provide clear signals for the carbon atoms of the heterocyclic core and any attached groups, allowing for unambiguous structural confirmation. rsc.orgresearchgate.net
| Compound | Substituent at C7 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| Derivative A | Phenyl | 345 | 401 | 0.15 |
| Derivative B | 4-Methoxyphenyl | 347 | 422 | 0.46 |
| Derivative C | 4-Hydroxyphenyl | 347 | 424 | 0.31 |
| Derivative D | 4-(Trifluoromethyl)phenyl | 344 | 396 | 0.03 |
Influence of Substituent Effects on Chemical Reactivity and Molecular Interactions
Substituents have a profound impact on the chemical reactivity of the this compound core, governing the feasibility and outcome of further functionalization reactions. The strategic placement of substituents allows for selective modifications at various positions, including N1, N2, C3, C5, and C7. rsc.org
A key reaction for derivatization is the palladium-catalyzed Suzuki-Miyaura cross-coupling. sciforum.netnih.gov This reaction is commonly used to introduce aryl or heteroaryl groups at halogenated positions, such as C7. For example, 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines can be effectively coupled with a variety of boronic acids. sciforum.net The efficiency of these couplings can be influenced by the electronic properties of the boronic acid; electron-rich boronic acids often result in good yields. mdpi.com The choice of catalyst, base, and solvent is also critical for optimizing these transformations. mdpi.comlibretexts.org
Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been successfully applied to introduce nitrogen-based nucleophiles at position C5 of the related pyrazolo[3,4-c]pyridine scaffold, a strategy that is also applicable to the [4,3-c] isomer. rsc.org Furthermore, selective metallation using reagents like TMPMgCl·LiCl can activate the C7 position for reaction with various electrophiles. rsc.org
Substituents also dictate the nature and strength of intermolecular interactions, which is particularly important in the context of biological activity. The introduction of polar groups, such as a hydroxyl (-OH) group, can provide sites for hydrogen bonding. Conversely, bulky substituents can introduce steric hindrance, which may either prevent or promote specific binding conformations with biological targets. Studies on related pyrazolopyridines have shown that the substitution pattern significantly alters binding affinity to protein targets, where even the regio-isomeric placement of a substituent (e.g., N-1 vs. N-2) can abolish activity.
| Position | Reaction Type | Key Reagents | Typical Substituent Introduced | Reference |
|---|---|---|---|---|
| C7 | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(OAc)₂, Base (e.g., Cs₂CO₃) | Aryl, Heteroaryl | sciforum.net |
| C5 | Buchwald-Hartwig Amination | R₂NH, Pd₂(dba)₃, rac-BINAP, NaOtBu | Primary/Secondary/Aromatic Amines | rsc.org |
| C7 | Metalation-Electrophile Quench | 1. TMPMgCl·LiCl; 2. Electrophile (e.g., I₂) | Iodo, other electrophilic groups | rsc.org |
| N1 / N2 | Alkylation / Protection | Alkyl Halide, Base | Alkyl, Protecting Groups (e.g., SEM) | rsc.org |
Computational Insights into Structure-Property Correlations
Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the structure-property relationships of this compound derivatives. These methods allow for the calculation of various electronic and structural parameters that correlate with experimentally observed properties. scirp.org
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability and chemical reactivity. nih.govdoi.org A smaller energy gap generally corresponds to easier electronic transitions, which is reflected in the absorption spectra (longer wavelength absorption). scirp.org For derivatives exhibiting intramolecular charge transfer (ICT), the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. doi.org This separation of frontier orbitals is the basis for their solvatochromic and fluorescent properties.
DFT calculations can also predict vibrational spectra (IR and Raman), which aids in the structural characterization of synthesized compounds. nih.govrsc.org Furthermore, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing theoretical support for experimental assignments. wu.ac.th
Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. They visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting sites of reactivity and understanding intermolecular interactions like hydrogen bonding.
| Calculated Parameter | Significance | Correlation |
|---|---|---|
| HOMO Energy | Electron-donating ability | Correlates with ionization potential |
| LUMO Energy | Electron-accepting ability | Correlates with electron affinity |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity, electronic transition energy | Correlates with UV-Vis absorption, stability |
| Dipole Moment | Molecular polarity | Influences solubility and intermolecular forces |
| MEP Map | Reactive sites, intermolecular interactions | Predicts sites for electrophilic/nucleophilic attack |
Design Principles for Modulating Physicochemical Characteristics
Based on the established structure-property relationships, a set of design principles can be formulated to rationally modulate the physicochemical characteristics of this compound derivatives for specific applications.
Tuning Optical Properties: To achieve desired fluorescence properties, such as specific emission wavelengths or high quantum yields, one can introduce π-conjugated aryl groups at the C7 position. The emission can be fine-tuned by placing electron-donating (e.g., -OCH₃, -OH) or electron-withdrawing (e.g., -CF₃) substituents on this aryl ring to control the degree of intramolecular charge transfer (ICT). For developing pH sensors, incorporating a basic nitrogen atom within the substituent or relying on the pyridine nitrogen of the core is a viable strategy. sciforum.netresearchgate.net
Controlling Chemical Reactivity for Analogue Synthesis: The pyrazolo[4,3-c]pyridine core can be considered a versatile scaffold for building molecular complexity. Starting with a halogenated precursor (e.g., 7-iodo derivative), the C7 position serves as a reliable handle for introducing diversity via palladium-catalyzed cross-coupling reactions. sciforum.net The reactivity at other positions (C3, C5, N1, N2) can be accessed through selective protection and activation strategies, enabling a "vectorial functionalization" approach to explore the chemical space around the core. rsc.org
Modulating Molecular Interactions and Solubility: For applications requiring specific interactions with biological targets, substituents should be chosen to provide the necessary hydrogen bond donors/acceptors, electrostatic interactions, or hydrophobic contacts. Introducing polar groups (e.g., hydroxyls, amines, carboxylates) can enhance aqueous solubility, while appending lipophilic fragments (e.g., alkyl chains, aryl groups) will increase lipophilicity. The steric bulk of substituents at positions flanking the key interaction sites must be carefully considered to avoid unfavorable steric clashes.
By applying these principles, researchers can strategically design and synthesize novel this compound derivatives with tailored properties for use as fluorescent probes, electronic materials, or biologically active agents.
Future Research Directions and Open Questions
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 2-Methyl-2H-pyrazolo[4,3-C]pyridine, future research should prioritize the exploration of sustainable synthetic methodologies. Current synthetic strategies for the broader pyrazolopyridine class often involve multi-step processes that may utilize harsh reagents and generate significant waste.
Future investigations could focus on:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including pyrazole (B372694) derivatives. repec.org Applying MAOS to the key cyclization steps in the formation of the pyrazolo[4,3-c]pyridine core could offer a more sustainable alternative to conventional heating.
Green Solvents and Catalysts: Research into the use of greener solvents like water, ethanol (B145695), or ionic liquids in the synthesis of pyrazolopyridines is a promising avenue. repec.org Furthermore, the development and application of reusable solid acid catalysts or biocatalysts could significantly enhance the environmental profile of the synthesis.
One-Pot Reactions: Designing one-pot multi-component reactions (MCRs) for the assembly of the this compound scaffold would improve atom economy and reduce the number of purification steps, leading to a more efficient and sustainable process. nih.gov
A significant challenge will be to achieve regioselective methylation at the N-2 position of the pyrazolo[4,3-c]pyridine core, as the tautomeric nature of the parent heterocycle can lead to mixtures of isomers. nih.gov
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Complex Characterization
A thorough understanding of the structure and properties of this compound is fundamental for its potential applications. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable, future research could leverage more advanced methods.
Expected Spectroscopic Data:
Based on data from related pyrazolopyridine derivatives, the following spectroscopic characteristics for this compound can be anticipated:
¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons on the pyridine (B92270) and pyrazole rings, with their chemical shifts influenced by the fused ring system and the position of the methyl group. The N-methyl group would appear as a distinct singlet.
¹³C NMR: The carbon spectrum would provide information on the number and electronic environment of the carbon atoms in the heterocyclic framework.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition and molecular weight of the compound.
Advanced Techniques for Future Research:
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be invaluable for the unambiguous assignment of all proton and carbon signals, which is essential for confirming the regiochemistry of the methyl group.
In-situ Spectroscopic Analysis: Employing techniques like in-situ IR or Raman spectroscopy could allow for real-time monitoring of the synthetic reactions, providing mechanistic insights and facilitating optimization of reaction conditions.
X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would be particularly important to confirm the N-2 methylation.
High-Throughput Computational Screening and Machine Learning Approaches in this compound Research
The fields of computational chemistry and machine learning offer powerful tools to accelerate the discovery and development of new molecules with desired properties. For this compound, these approaches can be instrumental in exploring its potential and guiding future experimental work.
Computational Screening:
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict a range of properties for this compound and its hypothetical derivatives. These properties include electronic structure, molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and spectroscopic parameters, which can provide insights into its reactivity and potential applications. nih.gov
Molecular Docking: In the context of drug discovery, computational docking studies can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as protein kinases, which are known to be modulated by other pyrazolopyridine isomers. nih.gov
Machine Learning:
Quantitative Structure-Activity Relationship (QSAR): Machine learning algorithms, such as random forests and support vector machines, can be trained on existing datasets of pyrazolopyridine derivatives to build QSAR models. nih.gov These models could then be used to predict the biological activity or other properties of this compound, even before it is synthesized.
Predictive Modeling for Materials Properties: Machine learning models are increasingly being used to predict the properties of organic materials. nih.govresearchgate.netresearchgate.net By training models on data from known organic electronic materials, it might be possible to predict the potential of this compound and its derivatives for applications in this area.
A key challenge in applying these methods is the limited availability of specific experimental data for this compound to validate the computational models.
Expanding Applications in Niche Materials Science Areas and Energy Technologies
While the primary focus for many pyrazolopyridine derivatives has been in medicinal chemistry, the unique electronic properties of the fused heterocyclic system suggest potential for applications in materials science and energy technologies.
Potential Niche Applications:
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are known to be used as electron-transporting materials in OLEDs due to their electron-deficient nature. The pyrazolopyridine core, with its combination of a pyrazole and a pyridine ring, could exhibit interesting charge transport properties. Future research could involve the synthesis of this compound derivatives with appended chromophores to investigate their electroluminescent properties.
Organic Solar Cells (OSCs): Nitrogen-containing heterocycles are integral components of many organic dyes used in dye-sensitized solar cells (DSSCs) and as components of the active layer in organic photovoltaics (OPVs). The donor-acceptor character that can be engineered into pyrazolopyridine derivatives makes them interesting candidates for investigation in this area. While a related triazolopyridine has been studied for this purpose, the properties of the pyrazolo[4,3-c]pyridine system remain to be explored. nih.gov
Sensors: The nitrogen atoms in the pyrazolopyridine ring could act as binding sites for metal ions or other analytes. This suggests the possibility of developing fluorescent or colorimetric sensors based on the this compound scaffold, where a change in the optical properties upon binding to a target molecule could be used for detection.
Significant synthetic and characterization efforts would be required to explore these potential applications, as the specific properties of this compound in these contexts are currently unknown.
Q & A
What are the primary synthetic strategies for constructing the pyrazolo[4,3-c]pyridine scaffold?
The pyrazolo[4,3-c]pyridine system can be synthesized via two main approaches:
- Pyrazole annelation : Building the pyrazole ring onto a pre-existing pyridine derivative.
- Pyridine-ring formation : Utilizing pyrazole precursors to form the bicyclic system. A notable method involves a Sonogashira-type cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by a tert-butylamine-mediated ring-closure reaction . Alternative routes include oxime transformations to yield 1-phenylpyrazolo[4,3-c]pyridine 5-oxides .
How can structural discrepancies in pyrazolo[4,3-c]pyridine derivatives be resolved during characterization?
Discrepancies between expected and observed structures (e.g., tautomerism or regiochemistry) require multi-modal validation :
- Elemental analysis and spectral data (¹H/¹³C NMR, IR) to confirm molecular composition .
- X-ray crystallography for unambiguous assignment of substituent positions, particularly in novel derivatives lacking precedent in databases like the Cambridge Structural Database .
What methodologies are used to evaluate the anticancer potential of 2-methyl-2H-pyrazolo[4,3-c]pyridine derivatives?
Key approaches include:
- Kinase inhibition assays : For example, co-crystallization studies with PIM1 kinase (PDB ID: 5V82) to assess binding modes .
- Anti-mitotic activity screening : Testing derivatives for tubulin polymerization inhibition using cell-based assays (e.g., IC₅₀ determination in HeLa cells) .
- Molecular docking : Flexible docking against targets like JAK kinases (e.g., PDB ID 6N7A) to predict binding affinity .
How do substituent modifications influence the biological activity of pyrazolo[4,3-c]pyridines?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl at position 4) enhance antitumor activity by improving target binding .
- Phenyl or benzyl substituents at position 2 increase metabolic stability but may reduce solubility .
- Methyl groups (e.g., 2-methyl) optimize pharmacokinetic profiles by balancing lipophilicity and bioavailability .
What experimental challenges arise in synthesizing trifluoromethyl-substituted pyrazolo[4,3-c]pyridines?
Challenges include:
- Regioselectivity control : Competing pathways during cyclization can lead to undesired isomers. Using microwave-assisted synthesis improves yield and selectivity .
- Handling hygroscopic intermediates : Anhydrous conditions and inert atmospheres (N₂/Ar) are critical for stability .
- Purification difficulties : Reverse-phase HPLC or preparative TLC is often required due to similar polarities of byproducts .
How can computational modeling guide the design of EGFR inhibitors based on pyrazolo[4,3-c]pyridines?
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with Thr790 or hydrophobic contacts in the ATP-binding pocket) .
- Free-energy perturbation (FEP) simulations : Predict binding affinity changes for substitutions at positions 2 and 6 .
- ADMET prediction : Tools like SwissADME assess solubility, CYP450 inhibition, and blood-brain barrier penetration .
What contradictions exist in reported antimicrobial activities of pyrazolo[4,3-c]pyridine derivatives?
- Gram-positive vs. Gram-negative activity : Some studies report broad-spectrum activity (MIC ≤ 2 µg/mL) , while others note selectivity for Gram-positive strains . Contradictions may arise from differences in bacterial strains, assay conditions (e.g., broth microdilution vs. agar diffusion), or compound purity .
What are best practices for scaling up pyrazolo[4,3-c]pyridine synthesis while maintaining yield?
- Optimize solvent systems : Replace THF with 2-MeTHF for safer, greener large-scale reactions .
- Catalyst recycling : Use immobilized Pd catalysts in Sonogashira couplings to reduce costs .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .
How are pyrazolo[4,3-c]pyridines evaluated for CNS-targeted activity (e.g., antidepressants)?
- Forced swim test (FST) and tail suspension test (TST) in rodents to assess antidepressant-like effects .
- Dopamine/serotonin receptor binding assays : Radioligand displacement studies (e.g., ³H-ketanserin for 5-HT₂A affinity) .
- BBB permeability : LogP values between 2–3.5 are optimal for CNS penetration .
What strategies address low aqueous solubility of this compound derivatives?
- Salt formation : Hydrochloride salts improve solubility (e.g., 3-(3-chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride) .
- Nanoformulation : Liposomal encapsulation or PEGylation enhances bioavailability .
- Prodrug design : Phosphate or ester prodrugs increase solubility for in vivo administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
